1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
Description
1-[(4-Chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione is a bicyclic heterocyclic compound featuring a pteridine core substituted with chlorophenyl and fluorophenyl methyl groups. Its structure combines electron-withdrawing substituents (chloro and fluoro) on aromatic rings, which may influence its electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]pteridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-5-1-13(2-6-15)11-25-18-17(23-9-10-24-18)19(27)26(20(25)28)12-14-3-7-16(22)8-4-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPMWPQFIKIAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N(C2=O)CC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from
The compounds in share functional group diversity and synthetic methodologies but differ in core scaffolds:
- (E)-4-(4-Methoxyphenyl)-2-methyl-5-phenyl-4-(4-(trifluoromethyl)phenyl)pent-2-enal : A linear aldehyde with methoxy, phenyl, and trifluoromethyl groups. Its NMR data (δ 9.45 ppm for aldehyde proton) and mass spectrometry (m/z 478 [M+H]+) suggest distinct electronic effects compared to the tetrahydropteridine dione .
- (E)-2-Methyl-3-(1-(4-(trifluoromethyl)phenyl)cyclohexyl)acrylaldehyde : Features a cyclohexyl-trifluoromethylphenyl hybrid structure. Its IR spectrum (ν 1680 cm⁻¹ for conjugated aldehyde) contrasts with the carbonyl stretching of the pteridine dione (expected near 1700–1750 cm⁻¹) .
- 1-Methyl-4'-(trifluoromethyl)-1,4,5,6-tetrahydro-[1,1'-biphenyl]-3-carbaldehyde : A partially hydrogenated biphenyl aldehyde. Its ¹H NMR (δ 2.25 ppm for methylene protons) indicates reduced aromaticity compared to the fully unsaturated pteridine core .
Key Comparative Parameters
Research Findings and Limitations
- Synthesis: The analogues in were synthesized via aldol condensation and Friedel-Crafts alkylation.
- Biological Activity: No data on the target compound’s activity are available.
- Limitations : The evidence lacks direct structural or functional data on pteridine derivatives, necessitating extrapolation from unrelated scaffolds.
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